molecular formula C7H12N2 B6155299 4-(butan-2-yl)-1H-pyrazole CAS No. 73123-48-5

4-(butan-2-yl)-1H-pyrazole

Cat. No.: B6155299
CAS No.: 73123-48-5
M. Wt: 124.18 g/mol
InChI Key: IGSGRZGYPSFKAS-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The compound this compound features a butan-2-yl group attached to the fourth position of the pyrazole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of hydrazine with 2-butanone to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.

Another method involves the condensation of 2-butanone with hydrazine hydrate in the presence of a base, followed by cyclization under acidic conditions. This method provides a straightforward route to the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the pyrazole ring into other heterocyclic structures.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

4-(butan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yl)-1H-pyrazole: shares structural similarities with other pyrazole derivatives, such as 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole.

    4-methyl-1H-pyrazole: This compound has a methyl group instead of a butan-2-yl group, resulting in different chemical and physical properties.

    4-ethyl-1H-pyrazole: The presence of an ethyl group instead of a butan-2-yl group also leads to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other pyrazole derivatives. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

73123-48-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-butan-2-yl-1H-pyrazole

InChI

InChI=1S/C7H12N2/c1-3-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

IGSGRZGYPSFKAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CNN=C1

Purity

95

Origin of Product

United States

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